(1-(4-Chlorophenyl)cyclopentyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . The target compounds were designed and synthesized . Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long .Scientific Research Applications
Antitubercular Activities
- A series of compounds related to the chemical were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some of these compounds showed significant minimum inhibitory concentration (MIC) values, indicating strong antitubercular activity (Bisht et al., 2010).
Antimicrobial Activity
- Another study focused on the synthesis of derivatives of this compound and tested them for antibacterial and antifungal activities. Certain derivatives exhibited good antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Anticancer and Antituberculosis Studies
- A study synthesized various derivatives of the compound and tested them for in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. Some compounds showed significant results in both domains (Mallikarjuna, Padmashali, & Sandeep, 2014).
Enzyme Inhibition Activity
- Another study synthesized a series of related compounds and screened them against the α-glucosidase enzyme. Some of these compounds exhibited considerable inhibitory activity, suggesting potential therapeutic applications (Abbasi et al., 2019).
Alzheimer's Disease Therapy
- A series of multifunctional amides related to this compound were synthesized and showed moderate enzyme inhibitory potentials and mild cytotoxicity. One of the compounds was indicated as a potential template for the development of new drugs against Alzheimer's disease (Hassan et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing their function and leading to a range of biological effects .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other compounds in its class, potentially binding to or modifying the function of these targets to exert its effects .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to changes in cellular function and overall biological response .
Pharmacokinetics
Result of Action
Similar compounds have been known to exert a range of effects at the molecular and cellular level, influencing cell function and contributing to their overall biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and how effectively it interacts with its targets.
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFNO3S/c24-18-5-3-17(4-6-18)23(13-1-2-14-23)22(27)26-15-11-21(12-16-26)30(28,29)20-9-7-19(25)8-10-20/h3-10,21H,1-2,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPALAWZNLONAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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